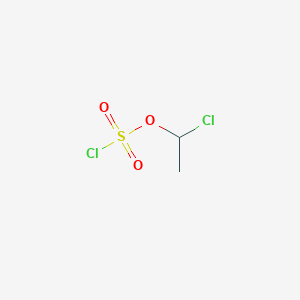

1-Chloroethyl sulfochloridate

CAS No.: 90906-61-9

Cat. No.: VC4131744

Molecular Formula: C2H4Cl2O3S

Molecular Weight: 179.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90906-61-9 |

|---|---|

| Molecular Formula | C2H4Cl2O3S |

| Molecular Weight | 179.02 g/mol |

| IUPAC Name | 1-chloro-1-chlorosulfonyloxyethane |

| Standard InChI | InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |

| Standard InChI Key | SMUHJMMCLGTTSJ-UHFFFAOYSA-N |

| SMILES | CC(OS(=O)(=O)Cl)Cl |

| Canonical SMILES | CC(OS(=O)(=O)Cl)Cl |

Introduction

Synthesis and Reaction Mechanism

1-Chloroethyl sulfochloridate is synthesized through the reaction of 1-chloroethyl chloroformate with chlorosulfonic acid (ClSO₃H). This method leverages the nucleophilic attack of the chloroformate’s carbonyl oxygen on the sulfur atom of chlorosulfonic acid, forming a sulfonyl chloride intermediate .

| Reaction Components | Conditions | Yield | Key References |

|---|---|---|---|

| 1-Chloroethyl chloroformate + ClSO₃H | Stirring under controlled temperature, inert atmosphere | ~40% |

The reaction proceeds via a two-step mechanism:

-

Formation of the sulfonic acid ester: The chloroformate reacts with chlorosulfonic acid to form a sulfonic acid ester intermediate.

-

Chloride elimination: Subsequent elimination of chloride ions yields the final sulfonyl chloride product .

This synthesis requires careful handling due to the corrosive nature of chlorosulfonic acid. Alternative methods, such as direct sulfonylation of chloroethanol derivatives, have been explored but remain less efficient .

Physical and Chemical Properties

1-Chloroethyl sulfochloridate exhibits properties typical of sulfonyl chlorides, including high reactivity and sensitivity to moisture.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂H₄Cl₂O₃S | |

| Molecular weight | 179.02 g/mol | |

| Density | N/A (liquid or powder form) | |

| Storage temperature | 2–8°C (tightly sealed) | |

| Hazards | Corrosive (H302, H314); UN 1760 |

The compound’s structure consists of a sulfonyl chloride group attached to a 1-chloroethyl moiety, enabling participation in diverse reactions, including nucleophilic substitutions and esterifications .

Applications in Organic Synthesis

1-Chloroethyl sulfochloridate serves as a versatile reagent for functionalizing organic substrates.

Sulfonylation Reactions

The compound reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

-

Sulfonamide synthesis: Reaction with primary or secondary amines yields sulfonylamine derivatives, useful in medicinal chemistry .

-

Esterification: Alcohols react to form sulfonate esters, which are intermediates in prodrug development .

Pharmaceutical Intermediates

This compound is employed in the synthesis of bioactive molecules:

-

Prodrugs: Sulfonyl groups can enhance drug solubility or stability. For instance, sulfonylated derivatives of antiviral agents have shown improved pharmacokinetic profiles .

-

HIV maturation inhibitors: Patent literature highlights its role in synthesizing complex sulfonate-containing molecules with antiretroviral activity .

Material Science Applications

In polymer chemistry, 1-chloroethyl sulfochloridate modifies surfaces or functionalizes polymers. Its reactivity with hydroxyl or amine groups enables cross-linking or grafting reactions .

| Hazard | Precaution | Regulatory Classification |

|---|---|---|

| Corrosivity (skin/eyes) | PPE (gloves, goggles, mask) | Hazard Class 8 (UN 1760) |

| Toxicity | Avoid inhalation; use fume hood | H302 (harmful if swallowed) |

| Reactivity with water | Store under anhydrous conditions | H314 (causes severe burns) |

Proper handling includes storage in a cool, dry place and disposal via chemical incineration .

Research Trends and Future Directions

Recent studies focus on optimizing synthetic routes and exploring novel applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume